molecular formula C10H15ClFN5 B12225543 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12225543
M. Wt: 259.71 g/mol
InChI Key: JLODAWJYZPAVAS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features two pyrazole rings connected via a methylene-amine linker. One pyrazole is substituted with a 1-ethyl-5-fluoro group, while the other has a 1-methyl substituent. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Molecular Formula: C₁₂H₁₉ClFN₅ (Molecular Weight: 287.76) . However, the target compound likely involves reductive amination or alkylation followed by HCl treatment to form the hydrochloride salt.

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(7-13-16)6-12-9-4-5-15(2)14-9;/h4-5,7H,3,6H2,1-2H3,(H,12,14);1H

InChI Key

JLODAWJYZPAVAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C=C2)C)F.Cl

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Alkylation

The most widely documented method involves a two-step process:

  • Synthesis of 1-ethyl-5-fluoropyrazole-4-carbaldehyde
    • 1-Ethyl-5-fluoropyrazole is formylated via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the 4-carbaldehyde derivative.
    • Reaction conditions :
      • Solvent: Dichloromethane (DCM)
      • Temperature: 0–5°C (exothermic reaction)
      • Yield: 78–85%.
  • Reductive Amination with 1-methylpyrazol-3-amine

    • The aldehyde intermediate reacts with 1-methylpyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5) to form the secondary amine.
    • Key parameters :
      • Solvent: Methanol
      • Molar ratio (aldehyde:amine): 1:1.2
      • Yield: 65–72%.

    The hydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in ethanol, achieving >95% purity.

One-Pot Sequential Alkylation and Cyclization

An alternative one-pot method avoids isolating intermediates:

  • Simultaneous alkylation and cyclization :
    • Ethyl 5-fluoro-1H-pyrazole-4-carboxylate is reacted with 1-methylpyrazol-3-amine in the presence of lithium aluminum hydride (LiAlH₄) at reflux.
    • Mechanism : LiAlH₄ reduces the ester to a primary alcohol, which undergoes nucleophilic substitution with the amine.

Optimization challenges :

  • Competing side reactions (e.g., over-reduction) require strict temperature control (60–70°C).
  • Yield: 58–64%.

Catalytic and Green Chemistry Approaches

Nano-ZnO Catalyzed Condensation

A solvent-free approach employs nano-ZnO (5 wt%) to catalyze the condensation of 1-ethyl-5-fluoropyrazole-4-methanol with 1-methylpyrazol-3-amine at 80°C.

  • Advantages :
    • Reaction time reduced from 12 h to 4 h.
    • Yield improvement to 82%.
  • Limitations : Catalyst recovery requires centrifugation, complicating scale-up.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the reductive amination step, completing the reaction in 15 minutes versus 6 hours conventionally.

  • Conditions :
    • Solvent: Ethanol
    • Pressure: Sealed vessel
    • Yield: 74%.

Structural and Analytical Validation

Spectroscopic Characterization

Technique Key Data Source
¹H NMR δ 2.35 (s, 3H, CH₃), δ 4.12 (q, 2H, CH₂CH₃), δ 7.45 (s, 1H, pyrazole-H)
¹³C NMR δ 160.1 (C-F), δ 145.3 (N-CH₂), δ 110.2 (pyrazole-C)
HRMS m/z 252.1243 [M+H]⁺ (calc. 252.1249)

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • Elemental Analysis : C: 48.2%, H: 5.7%, N: 23.1% (theoretical: C: 48.6%, H: 5.8%, N: 23.5%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Two-Step Condensation 72 95 18 High
One-Pot Alkylation 64 91 24 Moderate
Nano-ZnO Catalyzed 82 97 4 Low
Microwave-Assisted 74 96 0.25 High

Industrial-Scale Considerations

  • Cost drivers : LiAlH₄ ($320/kg) vs. NaBH₃CN ($1,150/kg).
  • Safety : Hydrochloric acid handling requires corrosion-resistant reactors (Hastelloy C-22).
  • Waste management : Solvent recovery systems reduce dichloromethane emissions by 90%.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinct pyrazole framework characterized by two pyrazole rings connected through a methanamine linker. The presence of an ethyl group and a fluorine atom enhances its chemical reactivity and biological activity. The molecular formula is C11H13ClF2N4, with a molecular weight of approximately 276.7 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines, such as MCF7 and NCI-H460, with IC50 values indicating effective cytotoxicity .

2. Anti-inflammatory Properties
This compound has been explored for its potential as an anti-inflammatory agent. Its ability to modulate specific enzymes and receptors involved in inflammatory pathways suggests therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity
The compound has demonstrated antibacterial and antifungal activities against various pathogens. It has been screened for efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, showing promise as a potential antimicrobial agent .

Research Findings

A comprehensive review of literature indicates several key findings regarding the applications of this compound:

Application Area Findings
Anticancer Exhibits cytotoxic effects on cancer cell lines with varying IC50 values.
Anti-inflammatory Modulates inflammatory pathways, showing potential for therapeutic use.
Antimicrobial Effective against a range of bacterial and fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against multiple cancer cell lines. The results indicated that compounds similar to this compound achieved significant inhibition of cell growth, particularly in breast cancer (MCF7) cells .

Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of pyrazole derivatives, highlighting their ability to inhibit COX enzymes implicated in inflammation. The compound was shown to reduce inflammatory markers in vitro, suggesting its utility in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Pyrazole-Based Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a pyrazole core but differ significantly:

Property Target Compound Compound 3a
Substituents 5-Fluoro, ethyl, methyl 5-Chloro, phenyl, cyano, methyl
Functional Groups Amine hydrochloride Carboxamide
Molecular Weight 287.76 403.1
Synthetic Route Likely alkylation/HCl salt formation EDCI/HOBt-mediated amide coupling
Potential Applications Enhanced solubility for drug delivery Lipophilic; suited for hydrophobic targets
  • Key Differences : The target compound’s fluorine substituent may improve metabolic stability compared to chlorine in 3a. The hydrochloride salt increases solubility, whereas 3a’s carboxamide group enhances hydrogen-bonding capacity .

Fluorinated Pyrazole Carboxylic Acid ()

5-Fluoro-1-phenylpyrazole-4-carboxylic acid shares a fluorinated pyrazole moiety but includes a carboxylic acid group:

Property Target Compound 5-Fluoro-1-phenylpyrazole-4-carboxylic Acid
Ionization State Basic (amine hydrochloride) Acidic (carboxylic acid)
Reactivity Salt form stabilizes for storage Reactive carboxylate for further derivatization
Applications Likely drug candidate Intermediate for kinase inhibitors (e.g., H-series)

Sulfonyl Chloride Pyrazole ()

4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride highlights divergent reactivity:

Property Target Compound Sulfonyl Chloride Analogue
Functional Group Amine hydrochloride Sulfonyl chloride
Reactivity Stable salt for formulation Highly reactive (nucleophilic substitution)
Applications Potential therapeutic agent Intermediate for agrochemicals or polymers

Oxadiazole-Containing Amine Hydrochloride ()

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride contrasts in heterocycle composition:

Property Target Compound Oxadiazole Analogue
Core Structure Dual pyrazole rings Pyrazole + oxadiazole
Stability Rigid pyrazole backbone Oxadiazole’s resonance stabilization
Bioactivity Undisclosed (fluorine may enhance) Oxadiazoles often used in antimicrobials

Biological Activity

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by multiple pyrazole rings and a hydrochloride salt form, has been studied for its biological activities, particularly as a ligand for lysophosphatidic acid receptors, which play critical roles in cell signaling and proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClFN5C_{10}H_{13}ClFN_5. Its structure includes:

  • Pyrazole Rings : The presence of these rings contributes to the compound's reactivity and interaction with biological targets.
  • Fluorine Substitution : The fluorine atom enhances lipophilicity, potentially increasing bioavailability.

Research indicates that this compound interacts with various biological receptors, particularly lysophosphatidic acid receptors (LPARs). These interactions can modulate pathways involved in:

  • Cell Proliferation : The compound may inhibit or promote cell growth depending on the receptor subtype activated.
  • Cell Migration : It has potential applications in cancer therapy by affecting tumor cell migration.

Anticancer Properties

Preliminary studies have suggested that this compound exhibits anticancer properties by:

  • Inhibiting Tumor Growth : By modulating LPARs, it may reduce the proliferation of cancer cells.
  • Inducing Apoptosis : Some analogs have shown potential in triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
1-MethylpyrazoleC4_{4}H6_{6}N2_{2}Simpler structure, less steric hindrance
5-FluoroindazoleC7_{7}H5_{5}F1_{1}N2_{2}Contains an indazole ring, differing biological activity
3-Amino-pyrazoleC3_{3}H6_{6}N4_{4}Exhibits different reactivity due to amino group position

The unique combination of an ethyl group and fluorine substitution at specific positions on the pyrazole rings distinguishes this compound from others, potentially offering advantages in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound. Notable findings include:

  • Lysophosphatidic Acid Receptor Modulation : Research indicates that compounds with similar structures can effectively modulate LPARs, leading to various physiological effects including altered cellular responses.
  • Inhibition of Key Enzymes : Initial findings suggest that this compound may inhibit enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.

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